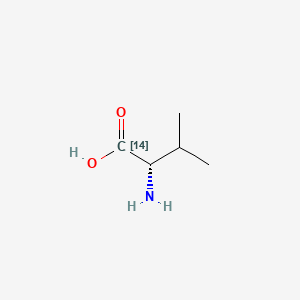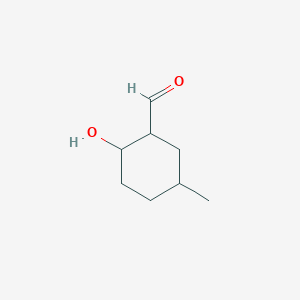
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde is an organic compound with a cyclohexane ring structure It contains a hydroxyl group (-OH) at the second position, a methyl group (-CH3) at the fifth position, and an aldehyde group (-CHO) at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 5-methylcyclohexanone followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the hydroxylation and oxidation steps.
化学反応の分析
Types of Reactions
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides, alkyl halides
Major Products Formed
Oxidation: 2-Hydroxy-5-methylcyclohexane-1-carboxylic acid
Reduction: 2-Hydroxy-5-methylcyclohexane-1-methanol
Substitution: Esters or ethers depending on the substituent
科学的研究の応用
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Hydroxy-5-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Hydroxycyclohexanone: Lacks the methyl group at the fifth position.
5-Methylcyclohexane-1-carbaldehyde: Lacks the hydroxyl group at the second position.
Cyclohexane-1-carbaldehyde: Lacks both the hydroxyl and methyl groups.
Uniqueness
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on a cyclohexane ring, along with a methyl substituent
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
2-hydroxy-5-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-6-2-3-8(10)7(4-6)5-9/h5-8,10H,2-4H2,1H3 |
InChIキー |
BJIUPFFSEJUVOO-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)
![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)

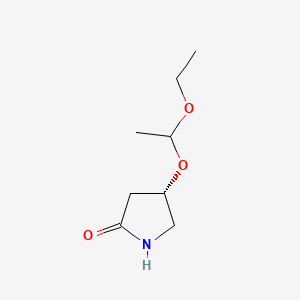
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13813195.png)


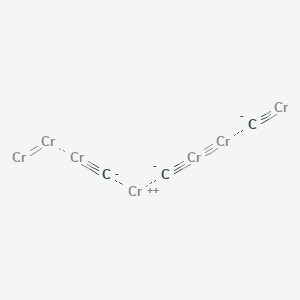

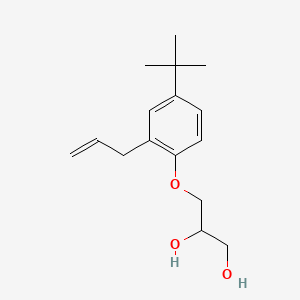
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
